molecular formula C10H12O4 B2529363 2-(2,6-Dimethoxyphenyl)acetic acid CAS No. 15561-50-9

2-(2,6-Dimethoxyphenyl)acetic acid

Cat. No.: B2529363
CAS No.: 15561-50-9
M. Wt: 196.202
InChI Key: QFBYQIUBLBNTDO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.202. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Modification for Antioxidant Synthesis

2,6-Dimethoxyphenol, closely related to 2-(2,6-Dimethoxyphenyl)acetic acid, has been studied for its potential as an antioxidant compound. A study by Adelakun et al. (2012) investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacity. The main product was a dimer with about twice the antioxidant capacity of the starting substrate (Adelakun et al., 2012).

Interaction with DNA in Cobalt(II) Complexes

A study by Hu et al. (2013) explored the synthesis of a cobalt(II) complex using 3,4-dimethoxyphenyl acetic acid. This study included analyzing the interaction of the complex with DNA through ethidium bromide fluorescence displacement experiments (Hu et al., 2013).

Synthesis and Characterization Studies

Research conducted by Guan-jun (2009) focused on synthesizing (3,4-Dimethoxyphenyl) acetic acid, a compound structurally similar to this compound. This study provided insights into the synthesis process, reaction mechanism, and potential industrial applications due to the simplicity and efficacy of the synthesis method (Guan-jun, 2009).

Hydrogen-Bonding Interactions

A study by Hachuła et al. (2008) examined the crystal structure of (3,4-dimethoxyphenyl)acetic acid monohydrate, revealing insights into its hydrogen-bond patterns and the formation of a three-dimensional network. This research contributes to understanding the interactions and aggregations occurring in crystalline forms of similar compounds (Hachuła et al., 2008).

Oxidation Studies

The oxidation of compounds structurally related to this compound has been explored in various studies. For instance, Johnson et al. (1983) investigated the oxidation of 2,6-dimethylphenol by acid aqueous vanadium(V) solution, which provides a foundation for understanding similar oxidation processes in related compounds (Johnson et al., 1983).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

2-(2,6-dimethoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-4-3-5-9(14-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBYQIUBLBNTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15561-50-9
Record name 2-(2,6-dimethoxyphenyl)acetic acid
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